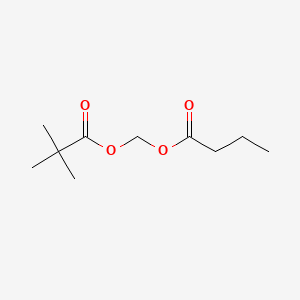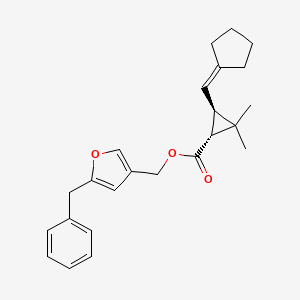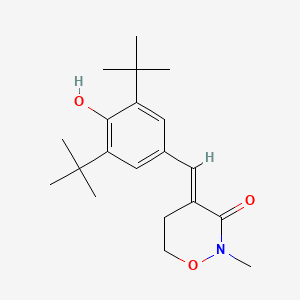![molecular formula C18H28Cl2N2OS B1667339 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride CAS No. 663172-95-0](/img/structure/B1667339.png)
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride is a small molecule belonging to a family of multitargeting or hybrid molecules. It is orally active, has good central nervous system penetration, and exhibits potent neuronal protection and anti-inflammatory properties . This compound acts via three major pathways involved in neuronal death: excitotoxicity, oxidative stress, and inflammation. It is also a mitochondrial protective agent .
Métodos De Preparación
The synthesis of 4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride involves several steps. The key intermediate is 4-(2-(aminomethyl)-4-thiazolyl)-2,6-bis(1,1-dimethylethyl)phenol. Industrial production methods for this compound are not widely documented, but custom synthesis is available for research purposes .
Análisis De Reacciones Químicas
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring or other functional groups.
Substitution: Substitution reactions can occur at the phenol or thiazole rings, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying multitargeting molecules and their interactions.
Biology: It is used to investigate the mechanisms of neuronal protection and anti-inflammatory effects.
Medicine: this compound is in phase II clinical trials for the treatment of Huntington’s disease. .
Industry: It is used in the development of new therapeutic agents targeting neuronal death pathways.
Mecanismo De Acción
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride exerts its effects through multiple pathways:
Excitotoxicity: It acts as a sodium channel blocker, reducing neuronal excitotoxicity.
Oxidative Stress: It functions as an antioxidant, mitigating oxidative stress.
Neuroinflammation: It inhibits cyclooxygenase, reducing neuroinflammation.
Mitochondrial Protection: It has mitochondria-protective properties, preserving mitochondrial function.
Comparación Con Compuestos Similares
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride is unique due to its multitargeting properties. Similar compounds include:
Cyclooxygenase inhibitors: Such as celecoxib and ibuprofen, which primarily target cyclooxygenase enzymes.
Antioxidants: Such as vitamin E and coenzyme Q10, which primarily target oxidative stress.
Sodium channel blockers: Such as phenytoin and carbamazepine, which primarily target sodium channels.
This compound stands out due to its ability to target multiple pathways simultaneously, making it a promising candidate for treating complex neurodegenerative diseases .
Propiedades
Número CAS |
663172-95-0 |
|---|---|
Fórmula molecular |
C18H28Cl2N2OS |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol;dihydrochloride |
InChI |
InChI=1S/C18H26N2OS.2ClH/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6;;/h7-8,10,21H,9,19H2,1-6H3;2*1H |
Clave InChI |
POTWDNZJOKKEMK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BN-82451; BN-82451B; BN82451; BN82451B; BN 82451; BN 82451B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




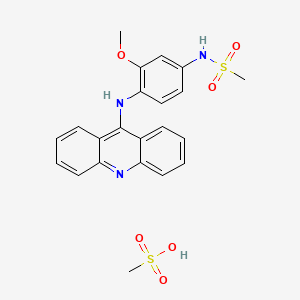
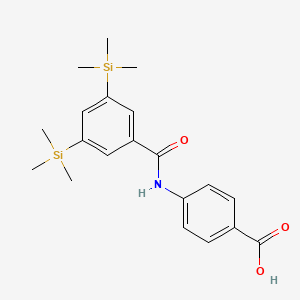
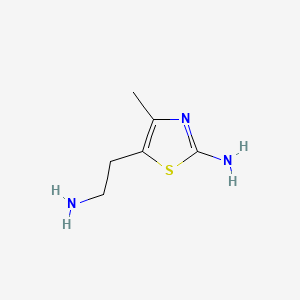
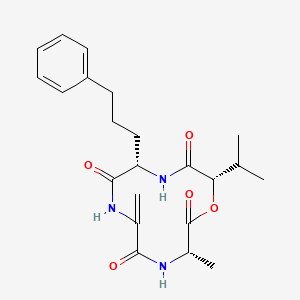
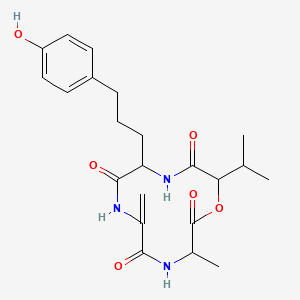
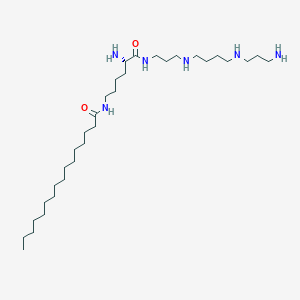
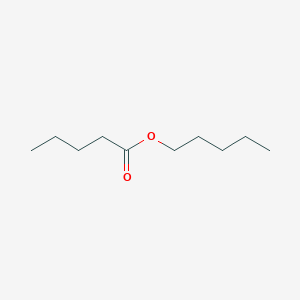
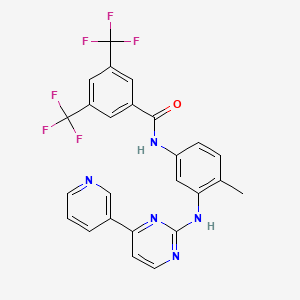
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
